Rofecoxib

Übersicht

Beschreibung

Synthesis Analysis

Rofecoxib is metabolized primarily by cytosolic reductases to inactive metabolites . It is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state . The synthesis of Rofecoxib involves complex and variable pharmacokinetics .Molecular Structure Analysis

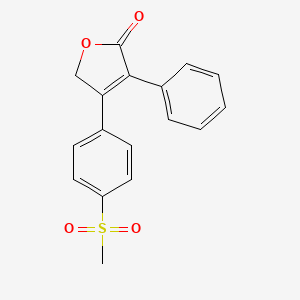

Rofecoxib has a molecular formula of C17H14O4S and a molar mass of 314.36 g·mol −1 . It belongs to the stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety .Chemical Reactions Analysis

Rofecoxib is highly plasma-protein bound . It is poorly water soluble, photosensitive, and base-sensitive in solution form . Its drug delivery has been improved using varied formulation approaches .Physical And Chemical Properties Analysis

Rofecoxib has high bioavailability, poor aqueous solubility, and an elimination half-life suitable for daily administration . It has a volume of distribution approximating body mass .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory, Analgesic, and Antipyretic Activity

Rofecoxib is a new generation non-steroidal anti-inflammatory agent (NSAID) that exhibits promising anti-inflammatory, analgesic and antipyretic activity . It selectively inhibits cyclooxygenase (COX)-2 isoenzyme in a dose-dependent manner . Various experimental models and clinical studies have demonstrated rofecoxib to be superior, or at least equivalent, in anti-inflammatory, analgesic and antipyretic efficacy to comparator nonselective NSAIDs in osteoarthritis, rheumatoid arthritis and other pain models .

Alzheimer’s Disease

Emerging evidence suggests that rofecoxib may also find potential use as supportive therapy in various pathophysiologic conditions like Alzheimer’s disease . This is due to the overexpression of COX-2 in such conditions .

Cancer Treatment

Rofecoxib may also find potential use in the treatment of various malignant tumours and polyps, where COX-2 is overly expressed . This is because COX-2 plays a key role in the progression of these diseases .

Drug Delivery

Being poorly water soluble, its drug delivery has been improved using varied formulation approaches . This makes it easier for the drug to be absorbed and used by the body .

Gastrointestinal Tolerance

Rofecoxib is generally well-tolerated . Analysis of data pooled from several trials suggests that rofecoxib is associated with fewer incidences of clinically symptomatic gastrointestinal ulcers and ulcer complications vis-à-vis conventional NSAIDs . However, this gastropreserving effect may be negated by concurrent use of low-dose aspirin for cardiovascular risk reduction .

Rheumatoid Arthritis, Osteoarthritis, and Primary Dysmenorrhea

Rofecoxib is used to treat rheumatoid arthritis, osteoarthritis, and primary dysmenorrhea . This is due to its anti-inflammatory properties .

Bioinformatics Approach

The selective cyclooxygenase-2 (COX-2) inhibitor rofecoxib was selected as a pivot molecule to perform virtual ligand-based screening from six commercial databases . This is part of a bioinformatics approach to identify new rofecoxib-based cyclooxygenase-2 inhibitors .

Electrolyte-Wasting Disorders

No clinically significant drug interaction has been reported for rofecoxib except with diuretics, where it reverses their salt-wasting effect and thus can be clinically exploited in electrolyte-wasting disorders .

Wirkmechanismus

Target of Action

Rofecoxib primarily targets the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the mediation of inflammation and pain .

Mode of Action

Rofecoxib interacts with its target, the COX-2 enzyme, by selectively inhibiting it . This inhibition results in a reduction in the synthesis of prostaglandins from their arachidonic acid precursors . Prostaglandins are compounds that have hormone-like effects and play a key role in promoting inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by rofecoxib is the arachidonic acid pathway . By inhibiting the COX-2 enzyme, rofecoxib reduces the conversion of arachidonic acid into prostaglandins . This leads to a decrease in inflammation and pain, which are typically mediated by these prostaglandins.

Pharmacokinetics

Rofecoxib exhibits complex and variable pharmacokinetics . The mean oral bioavailability of rofecoxib after a single dose (12.5, 25, or 50 mg) is approximately 93%, with the time to reach peak plasma concentration varying widely between 2 and 9 hours . Rofecoxib is highly plasma-protein bound and is primarily metabolized by cytosolic reductases to inactive metabolites . It is predominantly eliminated by hepatic metabolism, with a terminal half-life of approximately 17 hours during steady state .

Result of Action

The molecular and cellular effects of rofecoxib’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX-2 enzyme and thereby reducing the synthesis of prostaglandins, rofecoxib decreases the inflammation and pain that are typically mediated by these compounds .

Action Environment

The action, efficacy, and stability of rofecoxib can be influenced by various environmental factors. For instance, the pharmacokinetics of rofecoxib can be affected by the patient’s age, race, and the presence of renal insufficiency or hepatic impairment . Furthermore, rofecoxib’s action can be influenced by interactions with other drugs, such as diuretics .

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJQGNCSTQAWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023567 | |

| Record name | Rofecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |

| Record name | Rofecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROFECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.2X10-9 mm Hg at 25 °C /Estimated/ | |

| Record name | ROFECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs appear to result from the inhibition of prostaglandin synthesis. Although the exact mechanism of action has not been determined, these effects appear to be mediated through the inhibition of the COX-2 isoenzyme at the sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Rofecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, rofecoxib does not inhibit platelet aggregation. It also has little to no affinity for COX-1., Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that rofecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. Rofecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |

| Record name | Rofecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROFECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Rofecoxib | |

Color/Form |

White to off-white to light yellow powder | |

CAS RN |

162011-90-7 | |

| Record name | Rofecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rofecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rofecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rofecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | rofecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rofecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROFECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ROFECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Rofecoxib acts as a potent and highly selective inhibitor of COX-2. [, , ] It binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. [, , ]

ANone: The molecular formula of Rofecoxib is C17H14O4S, and its molecular weight is 314.36 g/mol.

A: Research suggests that solid dispersions of Rofecoxib with urea can significantly enhance its dissolution rate. [] This approach may be beneficial in improving the drug's bioavailability.

A: Rofecoxib undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system, specifically CYP1A2. [, , ] 5-Hydroxyrofecoxib and its O-glucuronide conjugate are major metabolites. [, ]

A: Yes, Rofecoxib demonstrates a unique form of enterohepatic recycling. After biliary excretion of the 5-hydroxyrofecoxib glucuronide, deconjugation in the lower gastrointestinal tract allows for the regeneration of Rofecoxib through a series of reactions, leading to reabsorption and a second peak in plasma concentration. []

A: Rofecoxib is a potent inhibitor of CYP1A2. [, ] This can lead to significant interactions with drugs metabolized by this enzyme, such as Tizanidine, causing elevated plasma concentrations and potential adverse effects. [, ]

A: Clinical trials have shown that Rofecoxib, at doses used for rheumatoid arthritis, does not significantly alter the plasma concentrations or renal clearance of methotrexate. []

A: Clinical trials have demonstrated that Rofecoxib effectively reduces pain and improves functionality in patients with osteoarthritis of the knee and hip. [, , , , ]

A: Studies indicate that a single oral dose of Rofecoxib provides effective analgesia for moderate to severe postoperative pain, with a longer duration of action compared to placebo. [, ]

A: Rofecoxib was withdrawn from the market due to an increased risk of cardiovascular events, including heart attack and stroke, with long-term use. [, , , , , ] Research indicates that it can lead to elevated blood pressure and edema. [, , , , ]

A: Research suggests that Rofecoxib, unlike traditional NSAIDs such as indomethacin, does not significantly increase intestinal permeability, indicating a lower risk of gastrointestinal damage. []

A: Researchers employed various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and UV detection, to analyze Rofecoxib and its metabolites in biological samples. [] Additionally, ratio derivative spectroscopy has been utilized for simultaneous estimation of Rofecoxib in pharmaceutical formulations. []

A: Rofecoxib exhibits poor aqueous solubility, which can limit its dissolution rate and, consequently, its bioavailability. [] This highlights the need for formulation strategies to enhance its solubility and dissolution characteristics.

A: Research has identified Rofecoxib as a potent inhibitor of CYP1A2, a major drug-metabolizing enzyme. [, ] This inhibition can significantly affect the metabolism of co-administered drugs, leading to potential drug-drug interactions. [, ]

A: The development of COX-2 inhibitors was driven by the need for effective pain relief and anti-inflammatory treatments with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1684514.png)

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)

![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)